2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde
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Overview
Description
2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde is an organic compound that belongs to the class of phenol derivatives This compound is characterized by the presence of an allyl group, an ethoxy group, and a chlorobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde typically involves the reaction of 2-allylphenol with appropriate reagents to introduce the ethoxy and chlorobenzaldehyde groups. One common method involves the alkylation of 2-allylphenol with ethylene oxide to form 2-(2-allylphenoxy)ethanol, followed by chlorination and subsequent formylation to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: 2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzoic acid.
Reduction: 2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antifungal and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to its ability to inhibit fungal respiration by targeting the alternative oxidase enzyme (AOX). This inhibition disrupts the normal and alternative respiratory pathways, leading to the inhibition of fungal growth .
Comparison with Similar Compounds
Similar Compounds
2-Allylphenol: A simpler analog with similar biological activities.
2-(2-Allylphenoxy)ethanol: An intermediate in the synthesis of 2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde.
5-Chloro-2-hydroxybenzaldehyde: A related compound with a similar chlorobenzaldehyde moiety.
Uniqueness
This compound is unique due to the combination of its allyl, ethoxy, and chlorobenzaldehyde groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-2-5-14-6-3-4-7-17(14)21-10-11-22-18-9-8-16(19)12-15(18)13-20/h2-4,6-9,12-13H,1,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZYMVAAZXWBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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